molecular formula C25H21Br2N3O5 B15023693 4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl 4-bromobenzoate

4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl 4-bromobenzoate

Katalognummer: B15023693
Molekulargewicht: 603.3 g/mol
InChI-Schlüssel: WCHCJBHTPCDAHO-IPPBACCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl 4-bromobenzoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes brominated aromatic rings and multiple functional groups, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl 4-bromobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of 2-bromophenylformamide: This can be achieved by reacting 2-bromobenzoyl chloride with ammonia.

    Synthesis of 2-[(2-bromophenyl)formamido]acetamide: This involves the reaction of 2-bromophenylformamide with glycine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the imino intermediate: The resulting compound is then reacted with ethoxybenzaldehyde to form the imino intermediate.

    Final coupling: The imino intermediate is coupled with 4-bromobenzoic acid in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl 4-bromobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the aromatic rings can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form amines.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products with different substituents replacing the bromine atoms.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Hydrolysis: Carboxylic acids and amines.

Wissenschaftliche Forschungsanwendungen

4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl 4-bromobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl 4-bromobenzoate involves its interaction with specific molecular targets. The brominated aromatic rings and functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and targets would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-bromobenzoate: A simpler brominated aromatic ester used in organic synthesis.

    Ethyl 4-bromobenzoate: Another brominated ester with similar reactivity.

    4-Bromobenzamide: A brominated amide with applications in medicinal chemistry.

Uniqueness

4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl 4-bromobenzoate is unique due to its combination of multiple functional groups and brominated aromatic rings, providing a versatile platform for various chemical reactions and applications. Its complex structure allows for specific interactions with biological targets, making it valuable in both research and industrial contexts.

Eigenschaften

Molekularformel

C25H21Br2N3O5

Molekulargewicht

603.3 g/mol

IUPAC-Name

[4-[(E)-[[2-[(2-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-bromobenzoate

InChI

InChI=1S/C25H21Br2N3O5/c1-2-34-22-13-16(7-12-21(22)35-25(33)17-8-10-18(26)11-9-17)14-29-30-23(31)15-28-24(32)19-5-3-4-6-20(19)27/h3-14H,2,15H2,1H3,(H,28,32)(H,30,31)/b29-14+

InChI-Schlüssel

WCHCJBHTPCDAHO-IPPBACCNSA-N

Isomerische SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2Br)OC(=O)C3=CC=C(C=C3)Br

Kanonische SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2Br)OC(=O)C3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.